2,3-Difluoro-4-methoxybenzamide is an organic compound characterized by its molecular formula and a molecular weight of 187.14 g/mol. This compound features a methoxy group and two fluorine atoms substituted on the benzene ring, which significantly influence its chemical properties and reactivity. It is classified under the category of aromatic amides, specifically as a substituted benzamide due to the presence of the amide functional group.
The synthesis of 2,3-difluoro-4-methoxybenzamide typically involves the reaction of 2,3-difluoro-4-methoxybenzoic acid with ammonia or an amine derivative. This reaction is conducted under controlled conditions to ensure high yield and purity of the product.
The molecular structure of 2,3-difluoro-4-methoxybenzamide consists of a benzene ring with two fluorine substituents at positions 2 and 3, and a methoxy group at position 4. The amide group (-C(=O)NH-) is attached to the benzene ring, contributing to its reactivity.
2,3-Difluoro-4-methoxybenzamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2,3-difluoro-4-methoxybenzamide is primarily influenced by its electronic properties due to the presence of fluorine atoms. These atoms enhance the electrophilicity of the carbonyl carbon in the amide group, facilitating interactions with nucleophiles in biological systems. Additionally, the methoxy group can participate in hydrogen bonding, further influencing its biological activity .
Additional physical properties such as boiling point, vapor pressure, and flash point remain largely unreported in available literature .
2,3-Difluoro-4-methoxybenzamide finds utility in various scientific fields:
Fluorinated benzamides represent a strategically important class of bioactive molecules in modern medicinal chemistry, leveraging fluorine's unique physicochemical properties to enhance drug-receptor interactions. The introduction of fluorine atoms into benzamide scaffolds significantly modifies key parameters including lipophilicity profiles, metabolic stability, and membrane permeability. These modifications often translate to improved pharmacokinetic properties and target binding affinity. Particularly in central nervous system (CNS) targeting and anti-infective development, fluorinated benzamides have demonstrated exceptional promise due to fluorine's ability to participate in dipole-dipole interactions and its steric similarity to hydrogen with minimal atomic radius increase (van der Waals radius: F = 1.47 Å, H = 1.20 Å) [6] [8]. The strategic placement of fluorine atoms ortho to the carboxamide functionality creates distinctive conformational constraints that profoundly influence biological activity, as observed in FtsZ inhibitors where 2,6-difluorinated analogs exhibit substantially enhanced antibacterial activity compared to non-fluorinated counterparts [6] [8].
The synergistic combination of methoxy and difluoro substituents on benzamide scaffolds creates multi-functional pharmacophores capable of diverse biological interactions. Methoxy groups (-OCH₃) serve as hydrogen bond acceptors while contributing to optimal lipophilicity (π = -0.04) for membrane penetration. When positioned para to the carboxamide, the methoxy group exhibits electron-donating effects that modulate aromatic ring electron density, potentially enhancing hydrogen bonding capacity of the adjacent carboxamide [3] . The ortho-difluoro pattern introduces significant steric and electronic effects: (1) inducing non-planarity between amide and aryl planes (approximately 27-30° dihedral angles); (2) providing bioisosteric replacement opportunities; and (3) creating hydrophobic patches for van der Waals interactions with protein residues [6] [8]. Computational studies of analogous 4-ethoxy-2,3-difluoro benzamide reveal that this substitution pattern significantly influences frontier molecular orbital energies, with the energy gap reduction (ΔE = EHOMO - ELUMO) enhancing molecular reactivity and facilitating charge transfer interactions with biological targets [3].
2,3-Difluoro-4-methoxybenzamide (CAS# 886500-67-0) emerged as a structural analog of bioactive benzamides during structure-activity relationship (SAR) explorations of FtsZ inhibitors and metabotropic glutamate receptor modulators [6]. Its development was motivated by the observed enhanced antibacterial activity of 2,6-difluoro-3-methoxybenzamide (DFMBA) compared to non-fluorinated analogs against Staphylococcus aureus [6] [8]. While the 2,3-difluoro regioisomer has received comparatively less attention than the 2,6-difluoro counterpart, its distinct electronic distribution and conformational behavior present unique pharmacological opportunities. The compound exists as a white crystalline solid (molecular weight: 187.1 g/mol) with established commercial availability for research purposes since the early 2000s, primarily as a synthetic intermediate for complex molecules and as a SAR probe for fluorination pattern effects on benzamide bioactivity .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1